

Introduction: The Significance of Fluorinated Benzamides

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Compound of Interest

Compound Name: 2,3-Difluorobenzamide

Cat. No.: B105335

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Benzamides are a cornerstone scaffold in drug discovery, present in a wide array of pharmacologically active agents.[1] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] **2,3-Difluorobenzamide** serves as a valuable intermediate and structural motif, where the ortho- and meta-positioned fluorine atoms create a distinct electronic and steric profile, making a detailed structural elucidation essential for its rational application in molecular design.

Molecular Identity and Physicochemical Properties

2,3-Difluorobenzamide is a solid at room temperature with the key properties summarized in the table below. These properties form the foundational data for its handling, characterization, and application in synthetic and analytical workflows.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 2,3-difluorobenzamide | [3] |
| CAS Number | 18355-75-4 | [3] |
| Molecular Formula | C ₇ H ₅ F ₂ NO | [3] |
| Molecular Weight | 157.12 g/mol | [4] |
| Melting Point | 114-119 °C | [4] |
| Appearance | Solid | [4] |
| InChI Key | DDAINDMVKSETGF-UHFFFAOYSA-N | [3] |

Elucidation of the Molecular Structure

Core Geometry and Electronic Effects

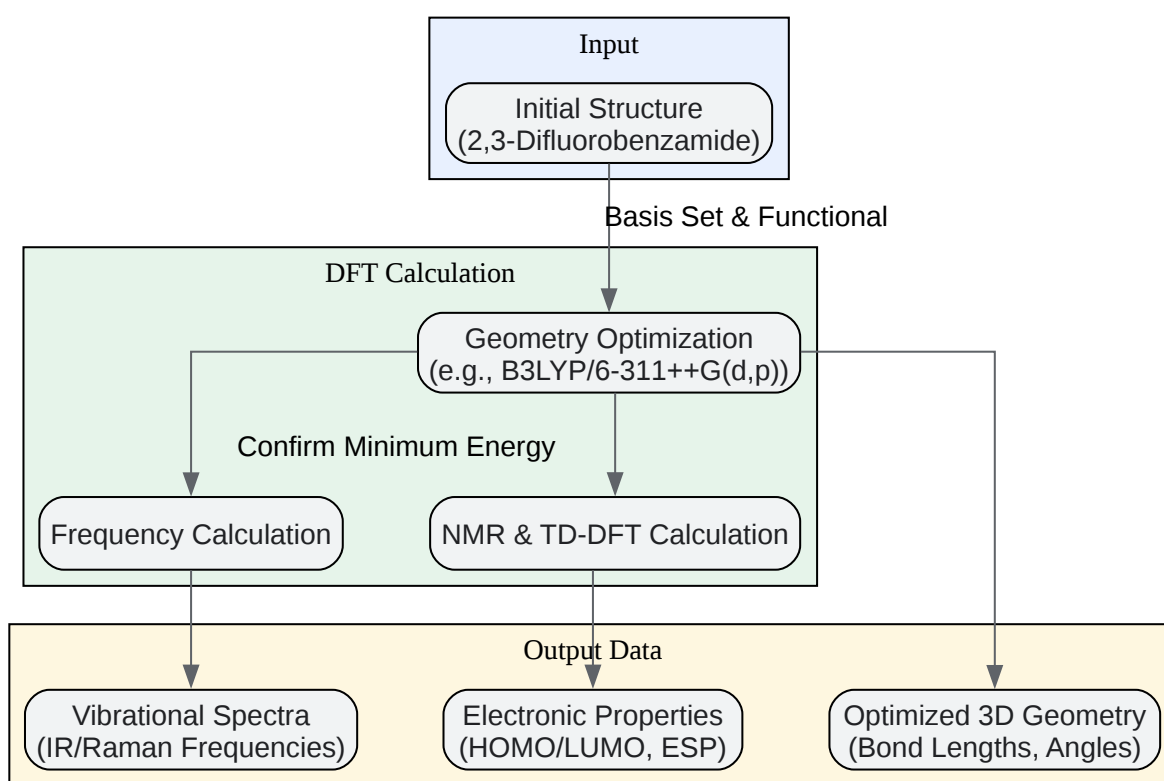
The structure of **2,3-Difluorobenzamide** consists of a planar phenyl ring bonded to an amide group (-CONH₂). The two fluorine atoms at positions 2 (ortho) and 3 (meta) relative to the amide substituent are critical to its properties.

- **Inductive Effect:** Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the ring and influences the acidity of the amide protons.
- **Resonance Effect:** Fluorine can also donate electron density to the aromatic ring via a +R (mesomeric) effect through its lone pairs. However, due to poor 2p-2p orbital overlap between carbon and fluorine, this effect is significantly weaker than its inductive effect.
- **Conformation:** The rotational barrier around the C(aryl)-C(amide) bond and the C-N amide bond dictates the molecule's overall conformation. The planarity of the amide group is well-established, but its dihedral angle relative to the phenyl ring is influenced by both steric hindrance from the ortho-fluorine and the potential for intramolecular hydrogen bonding. Computational studies on related molecules like 2-fluorobenzamide have shown that intramolecular N-H...F hydrogen bonds can be a stabilizing factor, influencing the preferred conformation.[5]

Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) is a powerful tool for predicting the structural and electronic properties of molecules like **2,3-Difluorobenzamide**.^[6] A typical workflow involves geometry optimization followed by frequency and electronic property calculations.

Workflow for DFT Analysis of **2,3-Difluorobenzamide**:



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Caption: A typical DFT workflow for structural and electronic analysis.

DFT calculations can provide insights into bond lengths, angles, vibrational modes, and the distribution of electron density, corroborating experimental findings and explaining the

molecule's reactivity.[7]

Solid-State Structure and Supramolecular Assembly

While a detailed single-crystal X-ray diffraction study of **2,3-Difluorobenzamide** is not widely published, its crystal structure is cataloged in the Cambridge Structural Database (CSD) under the reference code APINUK.[8] The analysis of related fluorinated benzamides provides a robust framework for understanding its solid-state packing.[1][9]

The primary intermolecular interaction governing the crystal packing of benzamides is the hydrogen bond between the amide N-H protons and the carbonyl oxygen. This typically leads to the formation of a robust centrosymmetric dimer, known as the R²₂(8) motif.

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